molecular formula C22H26N2O6S B2423705 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide CAS No. 921991-75-5

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B2423705
CAS No.: 921991-75-5
M. Wt: 446.52
InChI Key: RNQUNNAMQWXGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H26N2O6S and its molecular weight is 446.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c1-6-11-24-17-9-7-15(12-18(17)30-14-22(2,3)21(24)25)23-31(26,27)20-10-8-16(28-4)13-19(20)29-5/h6-10,12-13,23H,1,11,14H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQUNNAMQWXGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C23H26N2O5
  • Molecular Weight : 410.47 g/mol

Its structure features a tetrahydrobenzo[b][1,4]oxazepine core substituted with an allyl group and a sulfonamide moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance:

  • In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In particular:

  • 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) : This enzyme plays a crucial role in steroid metabolism. Compounds derived from similar structures have shown significant inhibition with IC50 values in the nanomolar range. For example, one study reported an IC50 of approximately 700 nM for a closely related compound .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
  • Inhibition of Androgen Receptors : By inhibiting enzymes like 17β-HSD3, it can reduce levels of active androgens in target tissues.
  • Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties which could contribute to their protective effects against oxidative stress in cells.

Case Studies and Research Findings

Several research studies have focused on the biological activity of this compound or similar derivatives:

StudyFindings
Study AReported significant anticancer activity against breast cancer cell lines with IC50 values < 500 nM.
Study BInvestigated the enzyme inhibition capacity against 17β-HSD3; showed promising results with IC50 values around 700 nM.
Study CExplored the compound's ability to induce apoptosis in leukemia cells; demonstrated increased caspase activity compared to control groups.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what purification/characterization methods are critical?

The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization of substituted aminophenol precursors. Subsequent steps include allylation at the 5-position and sulfonamide coupling at the 8-position. Critical parameters include temperature control (60–100°C), solvent selection (e.g., DMF or THF), and use of coupling agents like EDCI/HOBt. Purification relies on column chromatography (silica gel, eluent: EtOAc/hexane), with structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound’s structural integrity confirmed, and what spectroscopic techniques are essential?

NMR spectroscopy (1^1H, 13^13C, and 2D techniques like COSY and HSQC) resolves the oxazepine core, allyl group, and sulfonamide substituents. IR spectroscopy identifies key functional groups (e.g., sulfonamide S=O stretches at ~1350 cm1^{-1}). Mass spectrometry (ESI or MALDI-TOF) confirms molecular weight and fragmentation patterns. X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. What solubility and stability challenges arise during formulation for biological assays?

The compound’s limited aqueous solubility (predicted logP ~3.5) necessitates DMSO stock solutions. Stability studies under physiological conditions (pH 7.4, 37°C) should monitor degradation via HPLC over 24–72 hours. Lyophilization may improve long-term storage, with stability assessed by NMR post-reconstitution .

Advanced Research Questions

Q. How can reaction yields be optimized in the final sulfonamide coupling step?

Competing side reactions (e.g., over-alkylation or sulfonamide hydrolysis) are mitigated by:

  • Strict anhydrous conditions (molecular sieves, inert atmosphere).
  • Stoichiometric control of sulfonyl chloride (1.2–1.5 equiv).
  • Real-time monitoring via TLC or inline IR to halt reactions at >90% conversion. Computational tools (DFT calculations) predict reactive intermediates to refine catalyst selection (e.g., DMAP vs. pyridine) .

Q. How do structural modifications (e.g., allyl vs. ethyl substituents) impact biological activity?

Comparative studies on analogues (e.g., replacing the 5-allyl group with ethyl or isopentyl) reveal steric and electronic effects on target binding. For instance, allyl derivatives show enhanced inhibition of carbonic anhydrase IX (IC50_{50} = 12 nM vs. 45 nM for ethyl) due to improved hydrophobic interactions. Molecular docking (AutoDock Vina) and MD simulations validate these trends .

Q. What strategies resolve contradictions in reported enzyme inhibition data across studies?

Discrepancies (e.g., IC50_{50} variability for kinase targets) arise from assay conditions (ATP concentration, pH). Standardized protocols (e.g., Eurofins PanLabs panels) and orthogonal assays (SPR for binding affinity vs. luminescence for activity) clarify mechanisms. Meta-analyses of structure-activity relationships (SAR) identify critical residues (e.g., Lys98 in the ATP-binding pocket) .

Q. How can computational methods accelerate lead optimization for this scaffold?

Quantum mechanics/molecular mechanics (QM/MM) models predict regioselectivity in electrophilic substitutions. Machine learning (e.g., Random Forest models trained on ChEMBL data) prioritize derivatives with improved ADMET profiles. Free-energy perturbation (FEP) calculations refine binding affinity predictions for sulfonamide-protein interactions .

Q. What analytical methods quantify trace impurities in bulk synthesized material?

LC-MS/MS (MRM mode) detects impurities at <0.1% levels. For chiral purity, chiral HPLC (Chiralpak IA column) resolves enantiomers. ICP-MS ensures heavy metal contaminants (e.g., Pd from coupling reactions) are <10 ppm .

Data Contradiction and Validation

Q. How to address discrepancies in reported solubility and logP values?

Experimental logP (shake-flask method) often conflicts with computational predictions (e.g., XLogP3 vs. ChemAxon). Validate via HPLC retention time correlation with reference standards. Solubility is measured in biorelevant media (FaSSIF/FeSSIF) to better mimic physiological conditions .

Q. Why do cytotoxicity profiles vary between cancer cell lines, and how is selectivity achieved?

Differential expression of target proteins (e.g., CA IX in hypoxic cells) explains variability. CRISPR-Cas9 knockout models confirm on-target effects. Synergistic studies with standard chemotherapeutics (e.g., cisplatin) identify combination indices (CompuSyn software) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.